![molecular formula C22H22N2O3 B2937580 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1421528-94-0](/img/structure/B2937580.png)
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a urea derivative that has been synthesized using a specific method, and it has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
Conformational Adjustments in Synthons
- Research by Phukan and Baruah (2016) explored conformational adjustments in urea-based assemblies, including derivatives similar to the compound . They studied the self-assembly of these compounds, emphasizing the differences in polymorphism and the formation of hydrated salts in reaction with inorganic acids. This has implications for understanding the structural behavior of such urea derivatives in various chemical environments (Phukan & Baruah, 2016).
Synthesis of Aromatic Compounds
- Das et al. (2007) described the synthesis of aromatic compounds involving naphthalen derivatives in the presence of catalysts. Their work extended to the preparation of N-[(2-hydroxynaphthalen-1-yl)methyl]amides, indicating a method for creating complex aromatic structures using similar urea derivatives (Das et al., 2007).
Synthesis and Characterization of Azo Disperse Dyes
- Rufchahi and Gilani (2012) worked on synthesizing and characterizing azo disperse dyes derived from enol-type coupling components, including naphthalene derivatives. Their work is relevant for understanding how similar compounds can be used in dye manufacturing and the effects of different substituents on dye color (Rufchahi & Gilani, 2012).
Organic Light Emitting Diodes (OLEDs)
- García-López et al. (2014) investigated the synthesis and characterization of organotin compounds derived from Schiff bases, including naphthalene derivatives, for use in OLEDs. This suggests potential applications of similar urea derivatives in the field of electronics and display technologies (García-López et al., 2014).
Environmental Applications
- Kudlich et al. (1999) studied the autoxidation reactions of naphthalene derivatives under aerobic conditions, relevant to the degradation of azo dyes by microorganisms. This research indicates potential environmental applications of similar compounds in bioremediation and pollution control (Kudlich et al., 1999).
Photophysics and Fluorescence
- Pannipara et al. (2017) synthesized and analyzed dihydroquinazolinone derivatives with naphthalene groups. They studied their photophysical properties, which is significant for applications in photoluminescent materials and sensors (Pannipara et al., 2017).
properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20(16-8-9-21-17(12-16)10-11-27-21)14-24-22(26)23-13-18-6-3-5-15-4-1-2-7-19(15)18/h1-9,12,20,25H,10-11,13-14H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVNODMIHLLDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NCC3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.